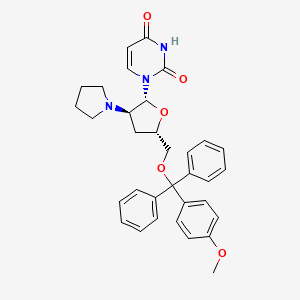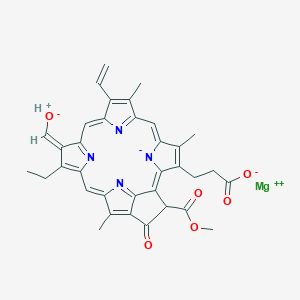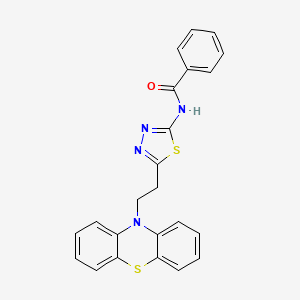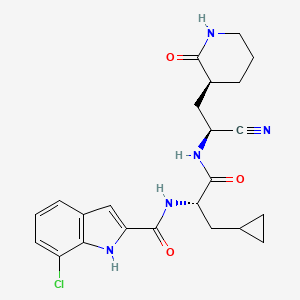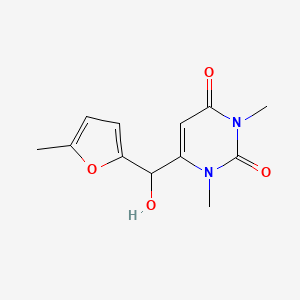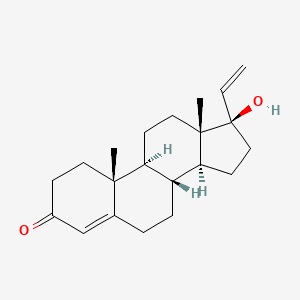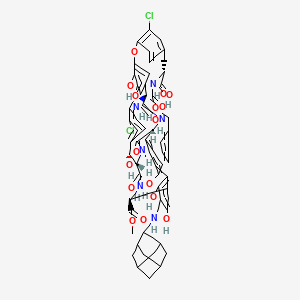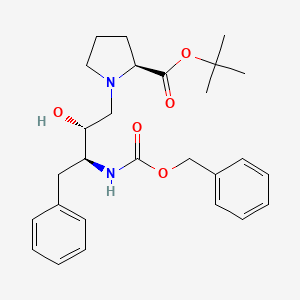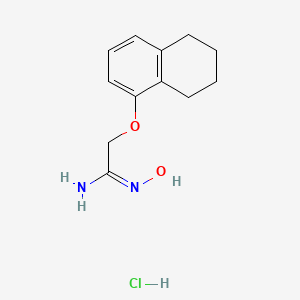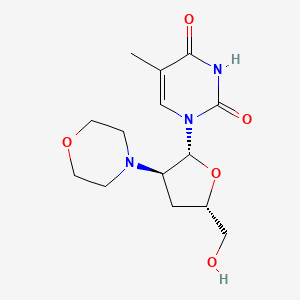
Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Morpholino-3’-deoxythymidine is a chemically modified nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a morpholine ring replacing the 2’-hydroxyl group. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Morpholine Introduction: The 2’-hydroxyl group of thymidine is replaced with a morpholine ring through a series of chemical reactions. This often involves the use of protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of 2’-Morpholino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions: 2’-Morpholino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, where other functional groups replace the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
科学研究应用
2’-Morpholino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: The compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays.
作用机制
The mechanism of action of 2’-Morpholino-3’-deoxythymidine involves its incorporation into DNA. The morpholine ring modification allows it to evade certain cellular enzymes, making it a potent inhibitor of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can selectively target rapidly dividing cells.
Molecular Targets and Pathways:
DNA Polymerase: The compound inhibits DNA polymerase, preventing DNA replication.
Thymidylate Synthase: It can also inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
相似化合物的比较
2’-Morpholino-3’-deoxythymidine is unique due to its morpholine ring modification. Similar compounds include:
2’-Deoxythymidine: The natural nucleoside without the morpholine modification.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with different properties.
3’-Azido-3’-deoxythymidine: An azido analog used in antiviral therapies.
Uniqueness: The morpholine ring in 2’-Morpholino-3’-deoxythymidine provides enhanced stability and selectivity, making it a valuable tool in research and therapeutic applications.
属性
CAS 编号 |
134935-08-3 |
|---|---|
分子式 |
C14H21N3O5 |
分子量 |
311.33 g/mol |
IUPAC 名称 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
InChI 键 |
GXAYXOGZJSUNEH-DMDPSCGWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCOCC3 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


